4-amino-N-(4-butylphenyl)benzene-1-sulfonamide
Description
International Union of Pure and Applied Chemistry Nomenclature Conventions for Substituted Benzenesulfonamides
The nomenclature of substituted benzenesulfonamides follows specific International Union of Pure and Applied Chemistry principles that prioritize the sulfonamide functional group as the principal characteristic group when determining the parent structure. According to established nomenclature protocols, the sulfonamide group takes precedence over other substituents such as amino groups in determining the primary naming framework. For benzenesulfonamides, the benzene ring serves as the parent chain, with the sulfonamide group receiving the lowest possible numbering position, typically designated as position 1.
The systematic construction of the name "4-amino-N-(4-butylphenyl)benzene-1-sulfonamide" demonstrates the hierarchical application of nomenclature rules. The primary benzene ring bears the sulfonamide group at position 1 and an amino substituent at position 4, following the general pattern where substituents receive the lowest possible numerical designations. The "N-" designation indicates substitution on the nitrogen atom of the sulfonamide group, specifically with a 4-butylphenyl moiety. This secondary phenyl ring contains a butyl substituent at the para position, which corresponds to the 4-position using standard benzene numbering conventions.
When multiple substituents are present on benzene rings, the numbering system must ensure that all functional groups receive the lowest possible positional numbers. The designation "para-" or "4-" for the butyl substituent on the phenyl ring attached to the sulfonamide nitrogen follows the established ortho-, meta-, para- system, where para indicates the 1,4-relationship between substituents on the aromatic ring. The complete systematic name thus incorporates both the substitution pattern on the primary benzene ring and the structural characteristics of the N-substituent, creating a comprehensive descriptor that unambiguously identifies the molecular structure.
The functional group priority order established by International Union of Pure and Applied Chemistry guidelines places sulfonamides high in the hierarchy, ensuring that the sulfonamide group serves as the principal functional group for naming purposes. This priority system prevents ambiguity when multiple nitrogen-containing functional groups are present, as seen in compounds containing both sulfonamide and amino functionalities. The systematic approach requires that prefixes describing substituents be listed in alphabetical order when no overriding functional group priorities apply, though in this case, the amino group is treated as a simple substituent rather than a competing principal functional group.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₆H₂₀N₂O₂S, representing a compound with sixteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This molecular composition reflects the structural complexity arising from the combination of two aromatic ring systems connected through the sulfonamide linkage, along with the aliphatic butyl chain extension. The systematic analysis of this molecular formula reveals important insights into the compound's structural organization and potential chemical behavior.
The molecular weight calculations for this compound yield a value of approximately 304.4 grams per mole, though some sources indicate variations in this value depending on the specific computational methods employed. The molecular weight determination incorporates the atomic masses of all constituent elements: carbon (12.01 atomic mass units), hydrogen (1.008 atomic mass units), nitrogen (14.007 atomic mass units), oxygen (15.999 atomic mass units), and sulfur (32.06 atomic mass units). The precise molecular weight serves as a crucial parameter for analytical identification techniques, including mass spectrometry and chromatographic separations.
| Molecular Component | Count | Atomic Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon | 16 | 12.01 | 192.16 |
| Hydrogen | 20 | 1.008 | 20.16 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 2 | 15.999 | 31.998 |
| Sulfur | 1 | 32.06 | 32.06 |
| Total | 41 | — | 304.39 |
The elemental composition analysis reveals that carbon constitutes the largest mass percentage of the molecule at approximately 63.1%, followed by hydrogen at 6.6%, sulfur at 10.5%, nitrogen at 9.2%, and oxygen at 10.5%. This distribution reflects the predominantly organic nature of the compound with significant aromatic character contributed by the two benzene rings. The presence of two nitrogen atoms indicates the compound's potential for hydrogen bonding interactions and protonation reactions under appropriate chemical conditions.
The molecular formula also provides insights into the degree of unsaturation, calculated using the formula: Degree of Unsaturation = (2C + 2 - H + N)/2. For C₁₆H₂₀N₂O₂S, this yields (2×16 + 2 - 20 + 2)/2 = 8 degrees of unsaturation. This value corresponds to the presence of two benzene rings (each contributing 4 degrees of unsaturation) in the molecular structure, confirming the aromatic nature of the compound and the absence of additional unsaturated functionalities beyond the aromatic systems.
Properties
IUPAC Name |
4-amino-N-(4-butylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLPOHYIDNZJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-butylaniline with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-butylphenyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is its potential as an antimicrobial agent. Sulfonamides are known to exhibit antibacterial properties by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. Inhibition of this enzyme disrupts bacterial growth and replication, leading to bacteriostatic effects .
In vitro studies have demonstrated that derivatives of sulfonamides, including this compound, show significant activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have displayed potent antibacterial effects when tested against strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another significant application lies in the inhibition of carbonic anhydrases (CAs), which are zinc-containing metalloenzymes involved in numerous physiological processes. Research has indicated that this compound can bind effectively to different isoforms of carbonic anhydrase, exhibiting nanomolar affinities for specific targets. This binding affinity can be influenced by structural modifications within the sulfonamide scaffold .
The potential therapeutic implications include the development of drugs targeting conditions such as glaucoma, edema, and other disorders where modulation of carbonic anhydrase activity is beneficial .
Study on Antimicrobial Efficacy
A notable study investigated a series of sulfonamide derivatives, including this compound, for their antimicrobial efficacy. The results indicated that certain substitutions on the benzene ring significantly enhanced antibacterial activity against resistant strains. The study employed standard microbiological techniques to assess the minimum inhibitory concentrations (MICs) necessary for effective bacterial growth inhibition .
Carbonic Anhydrase Inhibition Research
In another research effort, a detailed analysis was conducted on the binding interactions between this compound and various carbonic anhydrase isoforms using isothermal titration calorimetry (ITC). The findings revealed that modifications to the sulfonamide structure could lead to increased selectivity and potency against specific isoforms, suggesting avenues for drug design aimed at treating diseases linked to dysregulated CA activity .
Mechanism of Action
The mechanism of action of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Sulfonamides
Sulfonamides share a common p-aminobenzenesulfonamide backbone but differ in substituents at the sulfonamide nitrogen. Key structural analogs and their properties are compared below:
Table 1: Structural and Functional Comparison
Substituent-Driven Lipophilicity and Solubility
- Alkyl Chains : The 4-butylphenyl group increases lipophilicity (logP ~3.5 estimated) compared to shorter-chain analogs like N-ethyl (logP ~2.1) or N-propyl derivatives . This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Heterocyclic Substituents: Sulfametazina (pyrimidinyl) and sulfaphenazole (pyrazolyl) exhibit moderate solubility in binary solvent systems (e.g., ethanol-water), with sulfametazina showing higher solubility in 80% ethanol (~12 mg/mL at 25°C) .
Electronic Effects and Bioactivity
- Trifluoromethyl Derivatives: 4-Amino-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide () combines lipophilicity and electronic effects, common in kinase inhibitors.
Biological Activity
The compound 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide , also known as 4-amino-N-butylbenzenesulfonamide , is a member of the sulfonamide class of compounds, which have been extensively studied for their biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Antitumor Activity
Research has indicated that derivatives of sulfonamides, including this compound, exhibit varying degrees of antitumor activity. In a study investigating the synthesis of new N-aryl-β-alanine derivatives, it was found that while some sulfonamide derivatives demonstrated potential as inhibitors against certain cancer types, this compound specifically showed limited activity against mouse lymphoid leukemia models .
Inhibition of Carbonic Anhydrase
One significant aspect of the biological activity of this compound is its potential as an inhibitor of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes, including respiration and acid-base balance. A comparative study highlighted that certain 4-substituted diazobenzenesulfonamides exhibited higher binding affinities to CAs than other derivatives. The binding affinities were measured using techniques such as fluorescence thermal shift assays (FTSA) and isothermal titration calorimetry (ITC) .
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have been studied using isolated rat heart models. In these studies, compounds similar to this compound were shown to affect perfusion pressure and coronary resistance. These effects are hypothesized to result from interactions with calcium channels, leading to alterations in blood pressure regulation .
Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled experiment evaluating the antitumor efficacy of various sulfonamide derivatives, this compound was tested alongside other compounds. The results indicated that while some derivatives showed promising results in inhibiting tumor growth, this specific compound did not exhibit significant antitumor properties in vivo.
Case Study 2: Cardiovascular Impact
A series of experiments were conducted using isolated rat hearts to assess the impact of several sulfonamide derivatives on cardiovascular parameters. The study found that this compound significantly reduced perfusion pressure over time, suggesting a potential mechanism involving calcium channel modulation .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary theoretical evaluations using computational tools indicate varied permeability across different cell lines, which may influence its biological effectiveness and safety profile .
Q & A
Basic Research Questions
Q. What are the key considerations in designing synthetic routes for 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide?
- Methodological Answer : Synthetic routes should prioritize regioselectivity and functional group compatibility. For example, acylation followed by catalytic hydrogenation (using Raney-Ni under H₂ pressure) is effective for introducing the sulfonamide moiety . Microwave-assisted synthesis can improve reaction efficiency and yield, as demonstrated in similar sulfonamide derivatives . Key parameters include solvent choice (e.g., methanol for polar intermediates) and temperature control to avoid side reactions.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding interactions.
- IR spectroscopy to identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H vibrations.
- Elemental analysis (CHNS) to verify purity and stoichiometry .
- Single-crystal X-ray diffraction for absolute structural confirmation, as shown in co-crystal studies with carboxylic acids .
Q. How can researchers address solubility challenges in biological assays for this sulfonamide?
- Methodological Answer : Solubility can be enhanced via:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyethoxy) to the benzene or butylphenyl moiety .
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while avoiding precipitation .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict electronic properties and reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Exact-exchange terms in functionals improve accuracy for thermochemical properties like bond dissociation energies, critical for understanding degradation pathways . Validate computational results with experimental UV-Vis spectra and redox potential measurements.
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Comparative assays : Test the compound against both targets (e.g., dihydropteroate synthetase and TRPM8 channels) under identical conditions .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the butyl group with fluorinated chains) to isolate structure-activity relationships (SAR) .
- Docking studies : Use AutoDock Vina to model binding modes and identify key residues responsible for selectivity .
Q. How do co-crystallization techniques improve physicochemical stability?
- Methodological Answer : Co-crystals with carboxylic acids (e.g., benzoic acid) form hetero-synthons via N-H⋯O and O-H⋯N hydrogen bonds, enhancing thermal stability. X-ray crystallography reveals T-shaped topologies that reduce hygroscopicity . Screen co-formers using solvent-drop grinding and monitor stability via DSC/TGA.
Q. What methodologies identify and characterize forced degradation products under stress conditions?
- Methodological Answer :
- LC-HRMS : Detect degradation products (e.g., hydrolyzed sulfonamides) under acidic/alkaline/oxidative stress.
- NMR and IR : Confirm structural changes (e.g., cleavage of the sulfonamide bond) .
- Mechanistic studies : Use kinetic modeling (Arrhenius plots) to predict shelf-life under storage conditions.
Q. How can researchers design metal complexes to modulate biological activity?
- Methodological Answer : Coordinate the sulfonamide nitrogen with transition metals (Co²⁺, Ni²⁺, Cu²⁺) to form [M(L)X₂] complexes. Characterize via:
- Molar conductivity : Confirm electrolyte behavior in DMSO.
- UV-Vis spectroscopy : Identify d-d transitions (e.g., octahedral geometry for Cu²⁺ at ~600 nm) .
Critical Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
